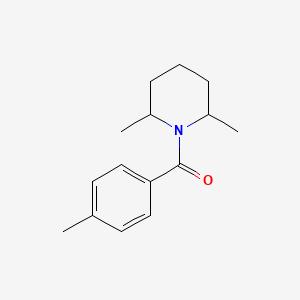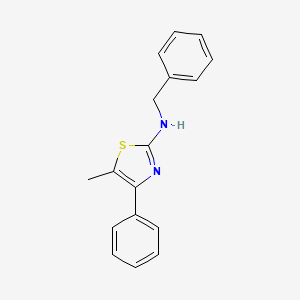
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone, also known as Dibutylone, is a synthetic cathinone that belongs to the class of new psychoactive substances (NPS). It is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. Dibutylone is a derivative of butylone, which is a cathinone that has been banned in many countries due to its potential for abuse and addiction.
作用機序
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. It binds to the transporters that are responsible for reabsorbing these neurotransmitters, thereby preventing their reuptake into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in their prolonged action on the postsynaptic neuron.
Biochemical and Physiological Effects:
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone has been shown to have stimulant and euphoric effects similar to other cathinones. It can cause an increase in heart rate, blood pressure, and body temperature. It can also cause a decrease in appetite and an increase in sociability. However, it has also been shown to have negative effects such as anxiety, paranoia, and hallucinations.
実験室実験の利点と制限
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a useful tool for studying the mechanisms of action of cathinones and their effects on neurotransmitter systems. However, like other cathinones, it has limitations due to its potential for abuse and addiction. It is important to use caution when handling and studying (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone in the laboratory.
将来の方向性
There are several future directions for the study of (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone. One area of research could be to study its long-term effects on the brain and behavior. Another area could be to develop new therapeutic agents based on its structure and mechanism of action. Additionally, more research could be done to understand the underlying mechanisms of its negative effects such as anxiety and paranoia. Overall, further research is needed to fully understand the effects of (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone and its potential as a therapeutic agent.
In conclusion, (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone is a synthetic cathinone that has gained popularity in recent years due to its stimulant and euphoric effects. It has been used in scientific research to study its effects on the central nervous system and has been found to have similar properties to other cathinones. While it has advantages for scientific research, it also has limitations due to its potential for abuse and addiction. There are several future directions for the study of (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone, and further research is needed to fully understand its effects and potential as a therapeutic agent.
合成法
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone can be synthesized by reacting 4-methylpropiophenone with 2,6-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields a white crystalline powder that can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have similar properties to other cathinones such as methcathinone, mephedrone, and methylone. (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which leads to its stimulant and euphoric effects.
特性
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-7-9-14(10-8-11)15(17)16-12(2)5-4-6-13(16)3/h7-10,12-13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCHGUFLCGHNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)
![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)


![N-[4-(carbamoylamino)phenyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7519249.png)

![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)
![N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B7519260.png)
![4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide](/img/structure/B7519270.png)
![6,7-Dimethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7519274.png)
![4-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]-1-morpholin-4-ylbutan-1-one](/img/structure/B7519281.png)